alpha-d-Arabinose tetrabenzoate alpha-d-Arabinose tetrabenzoate
Brand Name: Vulcanchem
CAS No.: 22434-99-7
VCID: VC16048613
InChI: InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2
SMILES:
Molecular Formula: C33H26O9
Molecular Weight: 566.6 g/mol

alpha-d-Arabinose tetrabenzoate

CAS No.: 22434-99-7

Cat. No.: VC16048613

Molecular Formula: C33H26O9

Molecular Weight: 566.6 g/mol

* For research use only. Not for human or veterinary use.

alpha-d-Arabinose tetrabenzoate - 22434-99-7

Specification

CAS No. 22434-99-7
Molecular Formula C33H26O9
Molecular Weight 566.6 g/mol
IUPAC Name (4,5,6-tribenzoyloxyoxan-3-yl) benzoate
Standard InChI InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2
Standard InChI Key YHLULIUXPPJCPL-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Introduction

Structural and Chemical Properties

Molecular Architecture

Alpha-d-Arabinose tetrabenzoate belongs to the class of fully protected sugars, where all hydroxyl groups except the anomeric position are benzoylated. The IUPAC name, benzoyl 2,3,4-tri-O-benzoyl-pentopyranoside, reflects its pentopyranose ring structure with benzoyl substituents at positions 2, 3, and 4, and an additional benzoyl group at the anomeric oxygen . The SMILES notation (C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5) and InChI key (YHLULIUXPPJCPL-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC33H26O9\text{C}_{33}\text{H}_{26}\text{O}_9
Molecular Weight566.6 g/mol
XLogP3-AA6.4
Hydrogen Bond Donors0
Hydrogen Bond Acceptors9
Rotatable Bonds12
Topological Polar Surface114 Ų

Synthesis and Reaction Pathways

Conventional Synthesis

The synthesis of alpha-d-arabinose tetrabenzoate typically involves sequential benzoylation of alpha-d-arabinose under controlled conditions:

  • Protection of Hydroxyl Groups: Treatment with benzoyl chloride in pyridine or dimethylaminopyridine (DMAP) achieves complete esterification.

  • Anomeric Activation: The anomeric hydroxyl is selectively benzoylated using Lewis acids like silver triflate or BF₃·Et₂O to stabilize the glycosidic bond .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
Hydroxyl ProtectionBenzoyl chloride, Py0–25°C85–90
Anomeric BenzoylationBzCl, AgOTf−20°C70–75

Stereochemical Considerations

The alpha configuration at the anomeric center is preserved through kinetic control, favoring axial attack by the benzoyl group. Computational studies (e.g., density functional theory) suggest that steric hindrance from the 2-O-benzoyl group disfavors beta-anomer formation .

Applications in Organic and Medicinal Chemistry

Glycosylation Reactions

Alpha-d-arabinose tetrabenzoate serves as a glycosyl donor in the synthesis of complex oligosaccharides. Its electron-withdrawing benzoyl groups enhance the leaving group ability, facilitating glycosidic bond formation under mild conditions . For example, in the synthesis of S-linked oligoxylans, protected arabinose derivatives are employed to ensure regioselective coupling .

Biological and Pharmacological Relevance

Metabolic Interactions

Upon enzymatic hydrolysis (e.g., by esterases), alpha-d-arabinose tetrabenzoate releases alpha-d-arabinose and benzoic acid. The former enters the pentose phosphate pathway, while the latter is metabolized to hippuric acid in the liver. In vitro studies suggest that hydrolysis rates vary significantly across tissues, with hepatic cells showing the highest activity .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Tetrabenzoated Sugars

CompoundSugar BackboneMolecular FormulaKey Feature
Alpha-d-Arabinose TetrabenzoateArabinopyranoseC33H26O9\text{C}_{33}\text{H}_{26}\text{O}_9Four benzoyl groups, alpha-configuration
Beta-l-Arabinose TetrabenzoateArabinopyranoseC33H26O9\text{C}_{33}\text{H}_{26}\text{O}_9Beta-anomer, distinct stereochemistry
Beta-d-Ribopyranose TetrabenzoateRibopyranoseC33H26O9\text{C}_{33}\text{H}_{26}\text{O}_9Ribose backbone, altered solubility
Beta-Xylofuranose TetrabenzoateXylofuranoseC29H22O9\text{C}_{29}\text{H}_{22}\text{O}_9Furanose ring, reduced stability

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